molecular formula C16H14Cl2O4 B5118131 methyl 4-[2-(2,4-dichlorophenoxy)ethoxy]benzoate

methyl 4-[2-(2,4-dichlorophenoxy)ethoxy]benzoate

Cat. No.: B5118131
M. Wt: 341.2 g/mol
InChI Key: XWMRREVYYUITRN-UHFFFAOYSA-N
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Description

Methyl 4-[2-(2,4-dichlorophenoxy)ethoxy]benzoate is an organic compound with the molecular formula C16H14Cl2O4 It is a derivative of benzoic acid and is characterized by the presence of dichlorophenoxy and ethoxy groups attached to the benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[2-(2,4-dichlorophenoxy)ethoxy]benzoate typically involves the reaction of 2,4-dichlorophenol with ethylene oxide to form 2-(2,4-dichlorophenoxy)ethanol. This intermediate is then reacted with methyl 4-hydroxybenzoate in the presence of a suitable base, such as potassium carbonate, to yield the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as acetone or dimethylformamide, for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-(2,4-dichlorophenoxy)ethoxy]benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The dichlorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The benzoate ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution: Products with various nucleophiles replacing the chlorine atoms.

    Oxidation: Aldehydes or carboxylic acids derived from the ethoxy group.

    Reduction: Alcohols derived from the reduction of the ester group.

Scientific Research Applications

Methyl 4-[2-(2,4-dichlorophenoxy)ethoxy]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and herbicidal properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 4-[2-(2,4-dichlorophenoxy)ethoxy]benzoate involves its interaction with specific molecular targets. The dichlorophenoxy group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The ethoxy and benzoate groups may also contribute to the compound’s overall activity by enhancing its binding affinity or stability within biological systems.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-[2-(2,5-dichlorophenoxy)acetamido]benzoate: Similar structure but with an acetamido group instead of an ethoxy group.

    Methyl 2-(2,4-dichlorophenoxy)propionate: Similar structure but with a propionate group instead of a benzoate group.

Uniqueness

Methyl 4-[2-(2,4-dichlorophenoxy)ethoxy]benzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

methyl 4-[2-(2,4-dichlorophenoxy)ethoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2O4/c1-20-16(19)11-2-5-13(6-3-11)21-8-9-22-15-7-4-12(17)10-14(15)18/h2-7,10H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWMRREVYYUITRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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